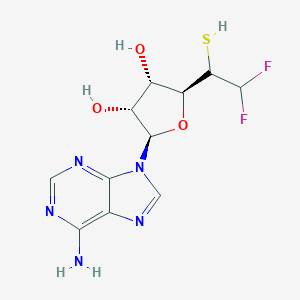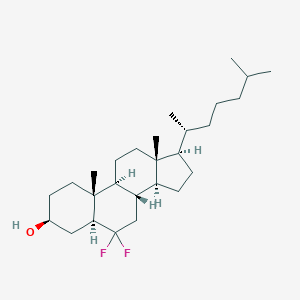
6,6-Difluorocholestanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Difluorocholestanol is a steroidal compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. This compound is a derivative of cholesterol and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 6,6-Difluorocholestanol is not fully understood. However, it is believed to interact with cell membranes and alter their structure and function. This compound has also been found to modulate the activity of various enzymes and proteins, which may contribute to its observed effects.
Biochemical and Physiological Effects:
Studies have shown that 6,6-Difluorocholestanol exhibits various biochemical and physiological effects. For example, it has been found to modulate the activity of ion channels, affect membrane fluidity, and alter the morphology of cells. This compound has also been shown to induce apoptosis in cancer cells and reduce amyloid-beta levels in Alzheimer's disease models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6,6-Difluorocholestanol in lab experiments is its unique chemical structure, which allows for the investigation of cell membrane structure and function. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research involving 6,6-Difluorocholestanol. One area of interest is its use as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further investigation into the mechanism of action of this compound and its effects on cell membranes may provide valuable insights into the structure and function of these important cellular components. Finally, the development of new synthesis methods for 6,6-Difluorocholestanol may help to overcome some of the limitations associated with its use in lab experiments.
Synthesis Methods
The synthesis of 6,6-Difluorocholestanol involves the reaction of cholesterol with difluoroacetic anhydride and pyridine. This process results in the formation of a difluoroacetate derivative, which is then reduced using lithium aluminum hydride to yield 6,6-Difluorocholestanol.
Scientific Research Applications
6,6-Difluorocholestanol has been extensively studied for its potential applications in various scientific fields. One of the primary areas of interest is its use as a probe for studying the structure and function of cell membranes. This compound has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
properties
CAS RN |
111300-80-2 |
|---|---|
Product Name |
6,6-Difluorocholestanol |
Molecular Formula |
C8H11N3O3 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
(3S,5S,8S,9S,10R,13R,14S,17R)-6,6-difluoro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46F2O/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-27(28,29)24-15-19(30)11-13-26(24,5)23(20)12-14-25(21,22)4/h17-24,30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-/m1/s1 |
InChI Key |
GCSYTTZVUJTCEY-VDOHLUMYSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC([C@@H]4[C@@]3(CC[C@@H](C4)O)C)(F)F)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(F)F)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(F)F)C |
synonyms |
6,6-difluorocholestanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



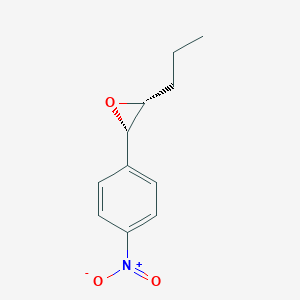
![5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B219930.png)
![2-(6-aminopurin-9-yl)-5-[2-(2,2-dimethylpropanoyloxymethoxy)-1-hydroxy-2-oxoethyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B219943.png)
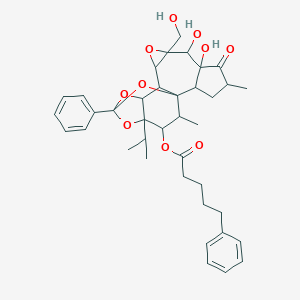
![2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B220029.png)
![4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)
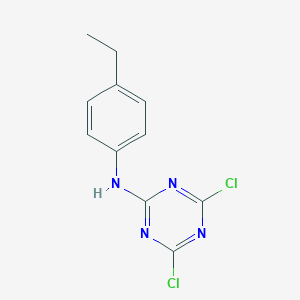
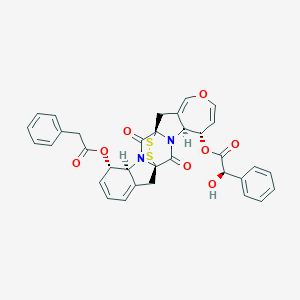
![(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B220063.png)
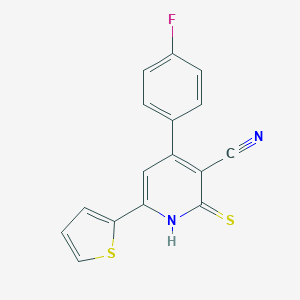
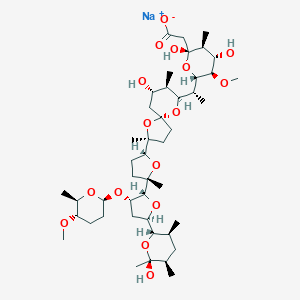
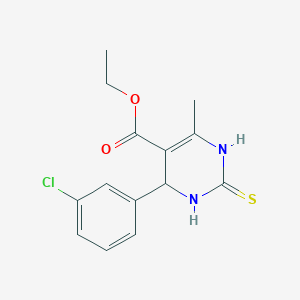
![4-[3-(4-Chloro-phenyl)-3-oxo-propenylamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide](/img/structure/B220083.png)
